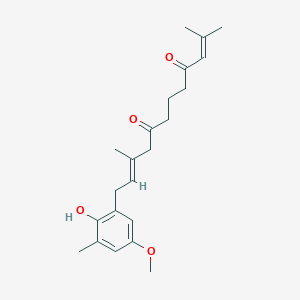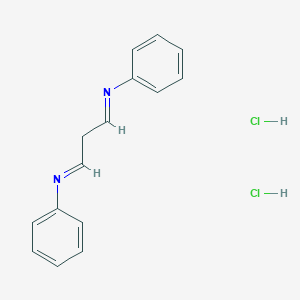
(10E)-12-(2-hydroxy-5-methoxy-3-methylphenyl)-2,10-dimethyldodeca-2,10-diene-4,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10E)-12-(2-hydroxy-5-methoxy-3-methylphenyl)-2,10-dimethyldodeca-2,10-diene-4,8-dione is a chemical compound with the molecular formula C₂₂H₃₀O₄ and a molecular weight of 358.47 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10E)-12-(2-hydroxy-5-methoxy-3-methylphenyl)-2,10-dimethyldodeca-2,10-diene-4,8-dione typically involves multi-step organic reactions. One common method includes the condensation of specific aldehydes and ketones under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
化学反応の分析
Types of Reactions
(10E)-12-(2-hydroxy-5-methoxy-3-methylphenyl)-2,10-dimethyldodeca-2,10-diene-4,8-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学的研究の応用
(10E)-12-(2-hydroxy-5-methoxy-3-methylphenyl)-2,10-dimethyldodeca-2,10-diene-4,8-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism by which (10E)-12-(2-hydroxy-5-methoxy-3-methylphenyl)-2,10-dimethyldodeca-2,10-diene-4,8-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
(10E)-12-(2-hydroxy-5-methoxy-3-methylphenyl)-2,10-dimethyldodeca-2,10-diene-4,8-dione Analogues: Compounds with similar structures but different functional groups.
Other Phenolic Compounds: Such as resveratrol and quercetin, which also exhibit antioxidant properties
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
133301-13-0 |
|---|---|
分子式 |
C22H30O4 |
分子量 |
358.5 g/mol |
IUPAC名 |
(10E)-12-(2-hydroxy-5-methoxy-3-methylphenyl)-2,10-dimethyldodeca-2,10-diene-4,8-dione |
InChI |
InChI=1S/C22H30O4/c1-15(2)11-19(23)7-6-8-20(24)12-16(3)9-10-18-14-21(26-5)13-17(4)22(18)25/h9,11,13-14,25H,6-8,10,12H2,1-5H3/b16-9+ |
InChIキー |
CVEFQWHXBDODSR-CXUHLZMHSA-N |
SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CC(=O)CCCC(=O)C=C(C)C)OC |
異性体SMILES |
CC1=CC(=CC(=C1O)C/C=C(\C)/CC(=O)CCCC(=O)C=C(C)C)OC |
正規SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CC(=O)CCCC(=O)C=C(C)C)OC |
同義語 |
mediterraneone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















